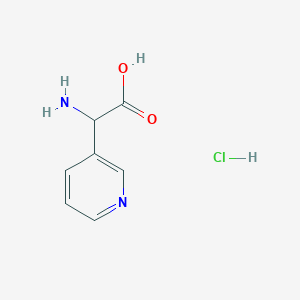

2-Amino-2-(3-pyridyl)acetic Acid Hydrochloride

Beschreibung

BenchChem offers high-quality 2-Amino-2-(3-pyridyl)acetic Acid Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-2-(3-pyridyl)acetic Acid Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-amino-2-pyridin-3-ylacetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2.ClH/c8-6(7(10)11)5-2-1-3-9-4-5;/h1-4,6H,8H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVCGWQPYKBPVAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structural Analogs of 2-Amino-2-(3-pyridyl)acetic Acid: A Case Study in Anticancer Drug Discovery

Abstract

The unique structural motif of 2-amino-2-(3-pyridyl)acetic acid, a non-proteinogenic amino acid, presents a compelling scaffold for the development of novel therapeutic agents. Its inherent chirality, coupled with the electronic properties of the pyridine ring, offers a versatile platform for designing molecules with specific biological activities. This technical guide provides an in-depth exploration of the structural analogs of 2-amino-2-(3-pyridyl)acetic acid, with a focused case study on their application as potential anticancer agents. We will delve into the synthetic strategies for creating a library of these analogs, analyze their structure-activity relationships (SAR), and elucidate their potential mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising class of compounds.

Introduction: The Therapeutic Potential of Pyridine-Containing Amino Acids

Pyridyl-containing amino acids represent a fascinating class of building blocks in medicinal chemistry. The pyridine ring, a bioisostere of a phenyl group, introduces a nitrogen atom that can act as a hydrogen bond acceptor and a basic center, influencing the molecule's solubility, polarity, and ability to interact with biological targets. When incorporated into an amino acid framework, these properties are combined with the chiral nature and functional handles of the amino and carboxylic acid groups, creating a rich chemical space for drug design.

2-Amino-2-(3-pyridyl)acetic acid, in particular, has garnered interest due to its structural resemblance to endogenous amino acids, suggesting potential interactions with a variety of biological targets, including enzymes and receptors. The exploration of its structural analogs allows for the systematic modification of its physicochemical properties to optimize potency, selectivity, and pharmacokinetic profiles.

Case Study: Amino Acid Conjugates of Aminopyridine as Potential Anticancer Agents

A significant challenge in oncology is the development of resistance to existing anticancer drugs. This necessitates the discovery of new chemical entities that can overcome these resistance mechanisms. One promising strategy involves the synthesis of hybrid molecules that combine different pharmacophores to potentially target multiple cellular pathways implicated in cancer progression.

Recent research has focused on the synthesis of amino acid conjugates of aminopyridines as potential anticancer agents.[1] This approach leverages the aminopyridine scaffold, a known pharmacophore in many biologically active compounds, and couples it with various amino acids to create a library of diverse analogs. The rationale behind this design is that the amino acid moiety can enhance cellular uptake and introduce additional points of interaction with target proteins.

Synthesis of Aminopyridine-Amino Acid Conjugates

The synthesis of these analogs is a multi-step process that involves the coupling of a protected amino acid to a 2-aminopyridine core. The general synthetic scheme is outlined below.

Caption: Synthetic workflow for aminopyridine-amino acid conjugates.

Experimental Protocol: General Procedure for the Synthesis of Aminopyridine-Amino Acid Conjugates

-

Amino Acid Protection:

-

To a solution of the desired amino acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water, add sodium hydroxide (2.0 eq) and stir until dissolved.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and stir the reaction mixture at room temperature for 12-16 hours.

-

After completion of the reaction (monitored by TLC), acidify the mixture to pH 2-3 with 1N HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the Boc-protected amino acid.

-

-

Coupling Reaction:

-

To a solution of the Boc-protected amino acid (1.0 eq) in dry N,N-dimethylformamide (DMF), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq), 1-hydroxybenzotriazole (HOBt, 1.2 eq), and N,N-diisopropylethylamine (DIPEA, 2.0 eq).

-

Stir the mixture at 0 °C for 30 minutes.

-

Add 2-aminopyridine (1.0 eq) and stir the reaction at room temperature for 24 hours.

-

Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield the Boc-protected aminopyridine-amino acid conjugate.

-

-

Deprotection:

-

Dissolve the Boc-protected conjugate in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM).

-

Stir the solution at room temperature for 2-4 hours.

-

Remove the solvent under reduced pressure.

-

Triturate the residue with diethyl ether to obtain the final aminopyridine-amino acid conjugate as a solid.

-

Biological Evaluation and Structure-Activity Relationship (SAR)

The synthesized aminopyridine-amino acid conjugates were evaluated for their in vitro anticancer activity against human ovarian cancer cell lines, A2780 (parental) and A2780CISR (cisplatin-resistant).[1] The cytotoxicity was determined using the MTT assay, and the IC₅₀ values were calculated.

| Compound ID | Amino Acid Moiety | A2780 IC₅₀ (µM) | A2780CISR IC₅₀ (µM) | Resistance Factor (RF) |

| S3b | L-Phenylalanine | 24.31 | 18.92 | 0.78 |

| S3c | L-Tyrosine | 15.57 | 11.52 | 0.74 |

| S4c | L-Tyrosine | 35.14 | 28.45 | 0.81 |

| S5b | L-Phenylalanine | 20.11 | 14.78 | 0.73 |

| S6c | L-Tyrosine | 18.96 | 13.23 | 0.70 |

| Cisplatin | - | 1.2 | 8.9 | 7.42 |

Table 1: In vitro cytotoxicity of selected aminopyridine-amino acid conjugates.[1]

Key SAR Insights:

-

Effect of the Amino Acid Side Chain: The nature of the amino acid side chain significantly influences the anticancer activity. Conjugates with aromatic amino acids, such as phenylalanine and tyrosine, generally exhibited higher potency. The hydroxyl group on the tyrosine side chain in compound S3c appeared to enhance activity compared to the phenylalanine analog S3b .[1]

-

Overcoming Cisplatin Resistance: Notably, several of the synthesized compounds, particularly S3c , S5b , and S6c , displayed lower IC₅₀ values in the cisplatin-resistant cell line (A2780CISR) compared to the parental cell line (A2780), resulting in a Resistance Factor (RF) of less than 1.[1] This suggests that these analogs may have a different mechanism of action than cisplatin and could be effective against resistant tumors.

-

Core Scaffold Modification: The core heterocyclic scaffold also plays a role in the observed activity. While this case study focuses on aminopyridine, related studies have shown that modifications to the core, such as the use of an aminothiazole ring, can also yield potent anticancer agents.[1]

Proposed Mechanism of Action

To elucidate the potential mechanism of action, molecular docking studies were performed on the most active compounds against several key proteins involved in cancer signaling pathways.[1] The results suggest that these aminopyridine-amino acid conjugates may act as multi-targeted agents.

Caption: Proposed multi-targeted mechanism of action.

The docking studies indicated that compounds like S3c , S5b , and S6c exhibited significant binding affinities for multiple protein targets, including:[1]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.

-

Epidermal Growth Factor Receptor (EGFR): Often overexpressed in cancer cells, its activation leads to increased cell proliferation and survival.

-

Cyclin-Dependent Kinase 2 (CDK2): A crucial enzyme for cell cycle progression.

-

B-cell lymphoma 2 (Bcl-2): An anti-apoptotic protein that prevents programmed cell death.

By simultaneously inhibiting these multiple targets, the aminopyridine-amino acid conjugates may disrupt several critical cancer-promoting pathways, leading to their observed cytotoxic effects and their ability to overcome drug resistance.

Future Directions and Conclusion

The structural analogs of 2-amino-2-(3-pyridyl)acetic acid, particularly the aminopyridine-amino acid conjugates, represent a promising avenue for the development of novel anticancer therapeutics. The initial SAR studies have provided valuable insights into the structural features required for potent activity and the ability to overcome cisplatin resistance.

Future work should focus on:

-

Expansion of the Analog Library: Synthesis of a broader range of analogs with diverse amino acid side chains and modifications to the pyridine ring to further refine the SAR.

-

In-depth Mechanistic Studies: Experimental validation of the proposed molecular targets through enzymatic assays and cellular studies to confirm the mechanism of action.

-

Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of the most potent analogs to assess their drug-likeness.

-

In Vivo Efficacy Studies: Testing the lead compounds in animal models of cancer to determine their therapeutic potential in a physiological setting.

References

-

Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. (2021). PMC. [Link]

Sources

A Technical Guide to 2-Amino-2-(3-pyridyl)acetic Acid Hydrochloride: A Versatile Chiral Building Block in Pharmaceutical Synthesis

Abstract

This technical guide provides an in-depth exploration of 2-Amino-2-(3-pyridyl)acetic Acid Hydrochloride, a non-proteinogenic α-amino acid that has garnered significant interest as a chiral building block in modern drug discovery. Its unique structural motif, featuring a stereocenter directly attached to a pyridine ring, makes it a valuable precursor for a diverse range of biologically active molecules. This document offers a holistic overview, from its fundamental physicochemical properties and stereochemistry to detailed, field-proven protocols for its racemic synthesis, classical chiral resolution, and application in the synthesis of advanced pharmaceutical intermediates. The guide is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutics, providing both the theoretical basis and practical methodologies required to effectively utilize this versatile synthon.

Introduction: The Strategic Value of the Pyridylglycine Scaffold

In the landscape of medicinal chemistry, nitrogen-containing heterocycles are privileged structures, with the pyridine ring being one of the most prevalent motifs in approved pharmaceuticals. The incorporation of a chiral α-amino acid scaffold bearing a pyridine substituent offers a powerful strategy for introducing key pharmacophoric elements—namely, a basic nitrogen for salt formation and hydrogen bonding, a defined stereocenter for specific receptor interactions, and carboxylic acid and amino groups for further chemical elaboration.

2-Amino-2-(3-pyridyl)acetic Acid exists as a pair of enantiomers, (R) and (S). As is common in pharmacology, these enantiomers can exhibit dramatically different biological activities, potencies, and toxicological profiles. Consequently, the ability to access this building block in an enantiomerically pure form is not merely an academic exercise but a critical necessity for the development of safe and effective stereochemically pure drugs. This guide provides the essential knowledge base for achieving this, focusing on robust and scalable chemical methodologies.

Physicochemical Properties and Stereoisomerism

The hydrochloride salt of 2-Amino-2-(3-pyridyl)acetic Acid is typically supplied as a stable, crystalline solid, which enhances its shelf-life and handling characteristics compared to the free amino acid.

| Property | Value | Source |

| IUPAC Name | 2-amino-2-(pyridin-3-yl)acetic acid hydrochloride | |

| Molecular Formula | C₇H₉ClN₂O₂ | |

| Molecular Weight | 188.61 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Chirality | Contains one stereocenter at the α-carbon |

The core of its utility lies in its chirality. The (R)- and (S)-enantiomers are non-superimposable mirror images, leading to distinct three-dimensional arrangements that are differentially recognized by chiral biological targets like enzymes and receptors.

Figure 1. Enantiomers of 2-Amino-2-(3-pyridyl)acetic Acid.

Synthesis and Enantiomeric Resolution

Accessing the enantiopure forms of 2-Amino-2-(3-pyridyl)acetic Acid is a multi-step process that begins with the synthesis of the racemic mixture, followed by a robust resolution protocol.

Racemic Synthesis via Strecker Reaction

The Strecker synthesis is a classic, reliable, and high-yielding method for preparing racemic α-amino acids from an aldehyde, ammonia, and a cyanide source[1][2]. The reaction proceeds through an α-aminonitrile intermediate, which is subsequently hydrolyzed to the desired amino acid[3][4].

Experimental Protocol: Chiral Resolution

-

Preparation of the Free Amino Acid:

-

Dissolve racemic 2-Amino-2-(3-pyridyl)acetic Acid Hydrochloride (1.0 eq) in a minimum amount of water.

-

Cool the solution in an ice bath and adjust the pH to ~7.5-8.0 by the slow addition of an aqueous base (e.g., 2M NaOH or NH₄OH). The free amino acid will precipitate as a zwitterion.

-

Filter the solid, wash with cold water, and dry thoroughly. This step is crucial as the salt formation works best with the free amino acid.

-

-

Formation and Crystallization of the Diastereomeric Salt:

-

In a reaction vessel, dissolve (+)-(2R,3R)-tartaric acid (0.5 - 0.6 eq) in methanol. The use of a substoichiometric amount of resolving agent is a common strategy to maximize the yield and purity of the first crop of crystals.[5]

-

Gently heat the solution to 50-60°C.

-

In a separate flask, suspend the racemic free amino acid (1.0 eq) in methanol and heat to form a slurry.

-

Add the hot amino acid slurry to the tartaric acid solution with stirring. Add a small amount of water if necessary to achieve full dissolution. The optimal solvent ratio (e.g., 9:1 Methanol:Water) is critical and may require optimization.

-

Allow the clear solution to cool slowly and undisturbed to room temperature over several hours. Initiation of crystallization may be aided by seeding with a small crystal of the desired diastereomeric salt.

-

Age the resulting crystal slurry at room temperature or in a refrigerator (4°C) for 12-24 hours to maximize the yield.

-

Rationale: The choice of solvent is paramount. A solvent system must be found where both diastereomeric salts are soluble at elevated temperatures, but one is significantly less soluble than the other upon cooling, allowing it to crystallize selectively.[6] Methanol/water mixtures are excellent for this purpose with polar salts.

-

-

Isolation and Liberation of the Pure Enantiomer:

-

Collect the crystalline salt by vacuum filtration and wash the filter cake with a small amount of cold methanol.

-

Suspend the isolated diastereomeric salt in water.

-

Adjust the pH to 1-2 with concentrated HCl. This breaks the tartrate salt and precipitates the desired enantiomer as its hydrochloride salt.

-

Cool the mixture in an ice bath, filter the solid, wash with a small amount of cold water, and dry under vacuum to yield the enantiomerically enriched 2-Amino-2-(3-pyridyl)acetic Acid Hydrochloride.

-

The enantiomeric purity should be determined by chiral HPLC (see Section 5). The mother liquor from the filtration contains the other enantiomer, which can be recovered by a similar process.

-

Application in Asymmetric Synthesis: A Case Study

The true value of a chiral building block is demonstrated by its application in the synthesis of more complex molecules. Enantiopure 2-Amino-2-(3-pyridyl)acetic Acid is an ideal precursor for creating chiral amides, a common structural motif in pharmaceuticals. Below is a representative protocol for the coupling of the (S)-enantiomer with a hypothetical amine partner, demonstrating a standard peptide coupling reaction.

Experimental Protocol: Amide Coupling

-

Reaction Setup:

-

To a round-bottom flask under an inert atmosphere (N₂ or Ar), add (S)-2-Amino-2-(3-pyridyl)acetic Acid Hydrochloride (1.0 eq), 1-Hydroxybenzotriazole (HOBt) (1.2 eq), and the desired amine partner (1.1 eq).

-

Dissolve/suspend the components in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

-

Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq), to neutralize the hydrochloride salt and the HOBt. Stir for 10-15 minutes.

-

Rationale: HOBt is used as an additive to suppress side reactions and minimize racemization by forming an active ester intermediate that is less prone to epimerization than the carbodiimide-activated species alone.[7] DIPEA is a hindered base that will deprotonate the necessary acidic protons without competing as a nucleophile.[8]

-

-

Coupling:

-

Cool the mixture to 0°C in an ice bath.

-

Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride (1.2 eq) portion-wise, keeping the temperature below 5°C.

-

Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Rationale: EDC is a water-soluble carbodiimide that activates the carboxylic acid, allowing it to be attacked by the amine nucleophile. The reaction is started at 0°C to control the initial exothermic activation step.[9]

-

-

Workup and Purification:

-

Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

-

Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired chiral amide.

-

Analytical Characterization for Enantiomeric Purity

Confirming the enantiomeric excess (e.e.) of the resolved amino acid is a critical quality control step. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.

Protocol: Chiral HPLC Analysis

-

Principle: The enantiomers are separated on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For underivatized amino acids, CSPs based on macrocyclic glycopeptides like teicoplanin are particularly effective.[10]

-

Instrumentation: A standard HPLC system with a UV detector is sufficient.

| Parameter | Recommended Condition | Rationale |

| Column | Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm | This teicoplanin-based CSP is well-documented for excellent separation of underivatized amino acids.[10] |

| Mobile Phase | Methanol / Water / Formic Acid (e.g., 70:30:0.02 v/v/v) | A simple, LC-MS compatible mobile phase. The organic modifier and acid content can be adjusted to optimize resolution and retention time.[10] |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Column Temp. | 25°C | Room temperature is often sufficient. |

| Detection | UV at 220 nm or 254 nm | The pyridine ring provides a strong chromophore for UV detection. |

| Injection Vol. | 10 µL | Standard injection volume. |

| Sample Prep. | Dissolve ~1 mg of sample in 1 mL of mobile phase. | Ensures compatibility with the analytical system. |

-

Expected Outcome: The two enantiomers will appear as two distinct, baseline-resolved peaks. The enantiomeric excess (% e.e.) is calculated from the peak areas (A1 and A2) using the formula: % e.e. = |(A1 - A2) / (A1 + A2)| * 100.

Conclusion

2-Amino-2-(3-pyridyl)acetic Acid Hydrochloride is a chiral building block of significant strategic importance. Its synthesis from readily available starting materials via the Strecker reaction provides a reliable route to the racemic material. Subsequent classical resolution, a robust and scalable technique, allows for the efficient separation of the desired enantiomers. As demonstrated, these enantiopure building blocks are readily incorporated into more complex structures using standard and well-understood synthetic transformations like amide coupling. The methodologies and insights provided in this guide are intended to empower researchers and drug development professionals to confidently and effectively leverage this versatile chiral synthon in their pursuit of novel, stereochemically defined pharmaceutical agents.

References

-

Johnson, T. C., et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. PMC, NIH. Available at: [Link]

-

BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Available at: [Link]

- Google Patents. (n.d.). EP1341762A1 - Process for resolving racemic mixtures of piperidine derivatives.

-

Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Available at: [Link]

-

Douglas, C. J., et al. (2018). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. NIH. Available at: [Link]

-

ResearchGate. (n.d.). Strecker Amino Acid Synthesis. Available at: [Link]

- Google Patents. (n.d.). CN101117331A - Method for preparing 3-pyridine acetic acid hydrochloride.

-

Fisher Scientific. (n.d.). Amide Synthesis. Available at: [Link]

-

Song, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC, NIH. Available at: [Link]

-

Nsanzamahoro, S., et al. (2021). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in the Synthesis of Biomolecules and Related Substances. PMC. Available at: [Link]

-

Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Available at: [Link]

-

ResearchGate. (n.d.). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. Available at: [Link]

- Google Patents. (n.d.). EP0223512A2 - 2-Pyridylacetic acid derivative, preparation process thereof and pharmaceutical composition containing the same.

-

Royal Society of Chemistry. (n.d.). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. Available at: [Link]

-

Farmacia Journal. (n.d.). SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Available at: [Link]

-

Kessels SA. (n.d.). Resolution processes. Available at: [Link]

-

Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]

-

ResearchGate. (2025). Recent Developments in the Transformation of 3-Amino-2-Azetidinones. Available at: [Link]

-

YouTube. (2021). Strecker Amino Acid Synthesis. Available at: [Link]

-

Chiral Technologies. (n.d.). Direct Stereoselective Separations of Free Amino Acids on Quinine. Available at: [Link]

-

Verlander, M. (2000). Large-Scale Synthesis of Polypeptides. Biopolymers. Available at: [Link]

-

Sumitomo Chemical. (n.d.). Chiral Columns for enantiomer separation by HPLC. Available at: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. EP1341762A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]

- 6. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 7. bachem.com [bachem.com]

- 8. growingscience.com [growingscience.com]

- 9. peptide.com [peptide.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Spectroscopic Characterization of 2-Amino-2-(3-pyridyl)acetic Acid Hydrochloride

Introduction

2-Amino-2-(3-pyridyl)acetic acid hydrochloride is a heterocyclic amino acid derivative of significant interest in medicinal chemistry and drug development. Its structure, combining a pyridine ring, an amino group, and a carboxylic acid, presents a unique scaffold for synthesizing novel therapeutic agents. The hydrochloride salt form is often utilized to enhance solubility and stability, crucial properties for pharmaceutical applications.[1][2] A thorough understanding of its molecular structure and purity is paramount, necessitating a comprehensive spectroscopic analysis.

This guide provides an in-depth exploration of the expected spectroscopic data for 2-Amino-2-(3-pyridyl)acetic acid hydrochloride, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). While experimental data for this specific salt is not widely published, this document synthesizes established spectroscopic principles for amino acids, pyridine derivatives, and their hydrochloride salts to provide a robust, predictive analysis.[3][4][5] The methodologies and interpretations herein are designed to equip researchers, scientists, and drug development professionals with the expertise to characterize this and similar molecules effectively.

Molecular Structure and Key Spectroscopic Features

The structure of 2-Amino-2-(3-pyridyl)acetic acid hydrochloride features a chiral center at the alpha-carbon, a protonated amino group, a carboxylic acid, and a protonated pyridine ring. The hydrochloride salt form implies that both the amino group and the nitrogen atom of the pyridine ring will be protonated, influencing the electronic environment and, consequently, the spectroscopic output.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 2-Amino-2-(3-pyridyl)acetic acid hydrochloride is expected to be complex, showcasing characteristic absorptions for the protonated amine, carboxylic acid, and the pyridinium ring.

Predicted IR Absorption Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |

| O-H stretch (Carboxylic Acid) | 3300-2500 | Broad | Strong hydrogen bonding of the carboxylic acid proton. |

| N-H stretch (Ammonium) | 3200-2800 | Broad, Medium | Stretching vibrations of the -NH₃⁺ group, often appearing as a broad band overlapping with the O-H stretch. |

| C=O stretch (Carboxylic Acid) | 1730-1700 | Strong | Characteristic stretching vibration of the carbonyl group in a carboxylic acid. |

| N-H bend (Ammonium) | 1600-1500 | Medium | Asymmetric and symmetric bending vibrations of the -NH₃⁺ group. |

| C=C and C=N stretches (Pyridinium Ring) | 1650-1450 | Medium-Strong | Aromatic ring stretching vibrations, which are influenced by protonation.[6][7][8][9][10] |

| C-N stretch | 1250-1020 | Medium | Stretching of the carbon-nitrogen bond. |

| C-O stretch (Carboxylic Acid) | 1300-1200 | Medium | Stretching of the carbon-oxygen single bond. |

Experimental Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

The choice of ATR-FTIR is based on its minimal sample preparation and suitability for solid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Spectrum: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of the ambient atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small amount of the solid 2-Amino-2-(3-pyridyl)acetic acid hydrochloride sample onto the center of the ATR crystal.

-

Pressure Application: Apply consistent pressure to the sample using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 2-Amino-2-(3-pyridyl)acetic acid hydrochloride, both ¹H and ¹³C NMR are essential for structural confirmation. The protonation of the pyridine ring and the amino group will cause a significant downfield shift for adjacent protons and carbons compared to the neutral molecule.[5]

¹H NMR Spectroscopy

Predicted ¹H NMR Chemical Shifts (in D₂O)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Pyridinium H-2 | 8.8 - 9.0 | s | - | The proton at the 2-position is adjacent to the protonated nitrogen and is expected to be the most downfield.[11][12][13] |

| Pyridinium H-6 | 8.6 - 8.8 | d | ~5-6 | The proton at the 6-position is also significantly deshielded by the protonated nitrogen. |

| Pyridinium H-4 | 8.4 - 8.6 | d | ~8 | The proton at the 4-position will be downfield due to the overall positive charge on the ring. |

| Pyridinium H-5 | 7.8 - 8.0 | t | ~7-8 | The proton at the 5-position is the most upfield of the ring protons but still deshielded. |

| α-H | 5.0 - 5.2 | s | - | The proton on the alpha-carbon is adjacent to the electron-withdrawing ammonium and carboxylic acid groups. |

Note: The protons of the ammonium (-NH₃⁺) and carboxylic acid (-COOH) groups will exchange with D₂O and will likely not be observed.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Chemical Shifts (in D₂O)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carbonyl (C=O) | 170 - 175 | The carboxylic acid carbonyl carbon is typically found in this region.[14][15][16] |

| Pyridinium C-2 | 148 - 152 | The carbon adjacent to the protonated nitrogen is significantly deshielded. |

| Pyridinium C-6 | 145 - 148 | Similar to C-2, this carbon is deshielded by the adjacent protonated nitrogen. |

| Pyridinium C-4 | 140 - 143 | This carbon is deshielded due to the overall positive charge on the ring. |

| Pyridinium C-3 | 135 - 138 | The carbon bearing the amino acid substituent. |

| Pyridinium C-5 | 125 - 128 | The most upfield of the pyridinium ring carbons. |

| α-C | 55 - 60 | The alpha-carbon is attached to the ammonium and carboxylic acid groups.[14][15][17][18] |

Experimental Protocol for NMR Spectroscopy

The choice of a deuterated solvent is critical. D₂O is a suitable choice due to the hydrochloride salt's solubility in water.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 2-Amino-2-(3-pyridyl)acetic acid hydrochloride and dissolve it in ~0.7 mL of D₂O in an NMR tube.

-

Instrument Tuning and Shimming: Insert the sample into the NMR spectrometer. The instrument should be tuned to the appropriate frequencies for ¹H and ¹³C. The magnetic field homogeneity should be optimized by shimming to obtain sharp peaks.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

A typical experiment uses a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

The spectral width should be set to encompass all expected proton signals (e.g., 0-12 ppm).

-

Solvent suppression techniques may be necessary to attenuate the residual HOD signal.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

A spectral width of 0-200 ppm is typically sufficient.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the resulting spectra. Chemical shifts should be referenced to an internal standard (e.g., DSS or TSP).

NMR Data Acquisition Workflow

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule. For 2-Amino-2-(3-pyridyl)acetic acid hydrochloride, Electrospray Ionization (ESI) is the preferred method due to the polar and pre-charged nature of the analyte.

Predicted Mass Spectrum Data

| Ion | m/z (calculated) | Ionization Mode | Rationale |

| [M+H]⁺ | 153.0664 | Positive | Protonation of the free base (C₇H₈N₂O₂) gives the molecular ion. The hydrochloride is not covalently bonded and will not be observed. |

| [M-H]⁻ | 151.0508 | Negative | Deprotonation of the carboxylic acid. |

Expected Fragmentation Pattern

In tandem MS (MS/MS) experiments, the [M+H]⁺ ion would be expected to fragment via characteristic losses for amino acids.

-

Loss of H₂O (18 Da): From the carboxylic acid group.

-

Loss of CO₂ (44 Da): Decarboxylation is a common fragmentation pathway for amino acids.

-

Loss of HCOOH (46 Da): Loss of the entire carboxylic acid group.

-

Cleavage of the Cα-C(pyridyl) bond: This would result in fragments corresponding to the pyridyl moiety and the amino acid backbone.

Mass Spectrometry Analysis Workflow

Experimental Protocol for ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent system, such as 50:50 methanol:water with 0.1% formic acid to promote protonation.

-

Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.

-

Infusion and Ionization: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min). Apply appropriate ESI parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve stable ionization.

-

Full Scan MS: Acquire a full scan mass spectrum in both positive and negative ion modes to identify the molecular ion.

-

Tandem MS (MS/MS): If fragmentation information is desired, perform a product ion scan by selecting the [M+H]⁺ ion in the first mass analyzer and fragmenting it in a collision cell. The resulting fragment ions are then analyzed in the second mass analyzer.

Conclusion

The comprehensive spectroscopic characterization of 2-Amino-2-(3-pyridyl)acetic acid hydrochloride is essential for confirming its identity, structure, and purity. This guide provides a detailed predictive analysis of the expected IR, ¹H NMR, ¹³C NMR, and MS data, grounded in the fundamental principles of spectroscopy. The provided experimental protocols offer a robust framework for researchers to acquire high-quality data. By combining these techniques, scientists and drug development professionals can confidently elucidate the structure of this and related compounds, ensuring the integrity of their research and development endeavors.

References

-

Wiley-VCH. (n.d.). Mass Spectrometry of Amino Acids and Proteins. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR (a) and pyridine-FTIR (b) spectra of samples. Retrieved from [Link]

-

PubMed. (2010). Chlorine-35/37 NMR spectroscopy of solid amino acid hydrochlorides: refinement of hydrogen-bonded proton positions using experiment and theory. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-2-(pyridin-3-yl)acetic acid. Retrieved from [Link]

-

Mascot. (n.d.). Peptide fragmentation. Retrieved from [Link]

-

NMR Depot. (2021). [NMR] 1H, 13C and 15N chemical shift table of 20 common amino acids. Retrieved from [Link]

-

Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

-

Journal of the American Chemical Society. (2006). Solid-State 35/37Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport Channel Selectivity: Opportunities at 900 MHz. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of adsorbed pyridine for different catalysts. Retrieved from [Link]

-

PubMed. (1994). The 13C Chemical Shifts of Amino Acids in Aqueous Solution Containing Organic Solvents: Application to the Secondary Structure Characterization of Peptides in Aqueous Trifluoroethanol Solution. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

CET Scientific Services. (n.d.). Pyridine FTIR Spectroscopy. Retrieved from [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Pyridine and ammonia as probes for FTIR analysis of solid acid catalysts. Retrieved from [Link]

-

Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

-

ResearchGate. (2025). Vibrational and Electronic Spectroscopic Characterizations of Amino Acid-Metal Complexes. Retrieved from [Link]

-

ResearchGate. (n.d.). Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem.... Retrieved from [Link]

-

Wikipedia. (n.d.). Glycine. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H and 13 C Chemical Shifts of Assigned Amino Acids a. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. 5 FTIR spectra of adsorbed pyridine on (a) GO-SO 3 H, and (b).... Retrieved from [Link]

-

Polish Journal of Chemistry. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Retrieved from [Link]

-

Medizinische Fakultät Münster. (n.d.). Amino acids. Retrieved from [Link]

-

Radboud Repository. (2023). Spectroscopic Investigation of the Metal Coordination of the Aromatic Amino Acids with Zinc and Cadmium. Retrieved from [Link]

-

PubMed. (2012). Spectroscopic and structural elucidation of amino acid derivatives and small peptides: experimental and theoretical tools. Retrieved from [Link]

-

ACS Publications. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-2-(pyridin-2-YL)acetic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

- Google Patents. (n.d.). CN103242222A - Preparation method of 3-pyridineacetic acid hydrochloride.

-

ChemBK. (2024). 2-Pyridine acetic acid hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 2-Pyridineacetic acid. Retrieved from [Link]

-

SIELC Technologies. (n.d.). 3-Pyridylacetic acid hydrochloride. Retrieved from [Link]

Sources

- 1. Glycine - Wikipedia [en.wikipedia.org]

- 2. CN103242222A - Preparation method of 3-pyridineacetic acid hydrochloride - Google Patents [patents.google.com]

- 3. Chlorine-35/37 NMR spectroscopy of solid amino acid hydrochlorides: refinement of hydrogen-bonded proton positions using experiment and theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. cet-science.com [cet-science.com]

- 9. Pyridine and ammonia as probes for FTIR analysis of solid acid catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Pyridine(110-86-1) 1H NMR [m.chemicalbook.com]

- 12. rsc.org [rsc.org]

- 13. modgraph.co.uk [modgraph.co.uk]

- 14. The 13C chemical shifts of amino acids in aqueous solution containing organic solvents: application to the secondary structure characterization of peptides in aqueous trifluoroethanol solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. kpwulab.com [kpwulab.com]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Amino-2-(3-pyridyl)acetic Acid Hydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Amino-2-(3-pyridyl)acetic Acid Hydrochloride, a pivotal heterocyclic amino acid derivative. With full editorial control, this document is structured to deliver not just procedural steps but also the scientific rationale behind them, ensuring a deep understanding for researchers, scientists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

2-Amino-2-(3-pyridyl)acetic Acid Hydrochloride is a chiral molecule existing as a racemic mixture unless resolved. The hydrochloride salt enhances its stability and solubility in aqueous media, a desirable characteristic for many pharmaceutical applications.

CAS Number: 59966-29-9 (for the parent compound, 2-Amino-2-(pyridin-3-yl)acetic acid)[1]

Molecular Formula: C₇H₉ClN₂O₂

Molecular Weight: 188.62 g/mol

IUPAC Name: 2-amino-2-(pyridin-3-yl)acetic acid hydrochloride

Synonyms: 2-Amino-2-(3-pyridyl)acetic acid HCl, α-Amino-3-pyridineacetic acid hydrochloride

Structural Representation:

Caption: 2D structure of the parent compound, 2-Amino-2-(pyridin-3-yl)acetic acid.

Physicochemical Data Summary:

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder | Supplier Data |

| Melting Point | Decomposes above 200 °C | Supplier Data |

| Solubility | Soluble in water, methanol. Sparingly soluble in ethanol. | General knowledge |

| pKa | ~2 (carboxylic acid), ~5 (pyridinium), ~9 (ammonium) | Estimated |

Synthesis and Manufacturing

The synthesis of 2-Amino-2-(3-pyridyl)acetic Acid Hydrochloride can be approached through several established methods for α-amino acid synthesis. A common and adaptable route is a modification of the Strecker synthesis, which involves the reaction of 3-pyridinecarboxaldehyde with an amine source and a cyanide source, followed by hydrolysis.

Modified Strecker Synthesis Workflow

This method provides a reliable pathway to the racemic product. The choice of reagents and reaction conditions is critical to maximize yield and purity.

Caption: Workflow for the modified Strecker synthesis.

Detailed Experimental Protocol:

Step 1: Synthesis of the α-Aminonitrile Intermediate

-

To a stirred solution of ammonium chloride (1.1 equivalents) in aqueous ammonia, add 3-pyridinecarboxaldehyde (1.0 equivalent).

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium cyanide (1.1 equivalents) in water, maintaining the temperature below 10 °C. The causality here is to control the exothermic reaction and prevent the formation of byproducts.

-

Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

The resulting solid α-aminonitrile intermediate is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Hydrolysis to Racemic 2-Amino-2-(3-pyridyl)acetic Acid

-

Suspend the α-aminonitrile intermediate in concentrated hydrochloric acid (excess).

-

Heat the mixture to reflux (approximately 100-110 °C) for 6-8 hours. This step is self-validating as the completion of the hydrolysis can be observed by the dissolution of the solid and confirmed by TLC or HPLC.

-

Cool the reaction mixture and neutralize with a suitable base (e.g., ammonium hydroxide or sodium hydroxide) to a pH of approximately 7 to precipitate the free amino acid.

-

The precipitated solid is filtered, washed with water, and dried.

Step 3: Formation of the Hydrochloride Salt

-

Suspend the crude 2-Amino-2-(3-pyridyl)acetic acid in a suitable inert solvent such as isopropanol or diethyl ether.

-

Bubble dry hydrogen chloride gas through the suspension or add a solution of HCl in the chosen solvent until the mixture is acidic.

-

The hydrochloride salt will precipitate out of the solution.

-

The solid is collected by filtration, washed with the inert solvent, and dried under vacuum to yield 2-Amino-2-(3-pyridyl)acetic Acid Hydrochloride.

Applications in Drug Development

The unique structural features of 2-Amino-2-(3-pyridyl)acetic Acid Hydrochloride make it a valuable building block in medicinal chemistry, particularly for the synthesis of enzyme inhibitors.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

A primary application of this compound is in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[2][3] The pyridyl moiety and the α-amino acid scaffold are key pharmacophoric elements that interact with the active site of the DPP-4 enzyme.[4][5][6]

Caption: Synthetic utility and mechanism of action of resulting DPP-4 inhibitors.

The synthesis of these inhibitors often involves the coupling of the amino group of 2-Amino-2-(3-pyridyl)acetic acid with another molecular fragment, followed by further chemical transformations. The chirality of the amino acid is crucial for the biological activity of the final drug molecule.

Analytical Methodologies

Robust analytical methods are essential for quality control, including purity assessment and chiral separation of 2-Amino-2-(3-pyridyl)acetic Acid Hydrochloride.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

A reliable method for assessing the chemical purity of pyridylacetic acid derivatives involves reverse-phase HPLC.[7][8][9]

Illustrative HPLC Method:

| Parameter | Condition | Rationale |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | Provides good retention and separation of polar and non-polar compounds. |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile | A gradient elution allows for the separation of the main compound from potential impurities with varying polarities. |

| Gradient | 5% B to 95% B over 20 minutes | To elute a range of compounds with different hydrophobicities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations. |

| Detection | UV at 260 nm | The pyridine ring exhibits strong UV absorbance at this wavelength. |

| Column Temp. | 30 °C | To ensure reproducible retention times. |

Chiral Separation

As a chiral molecule, the separation of its enantiomers is critical for pharmaceutical applications. This can be achieved using chiral HPLC.[10][11][12][13][14]

Chiral HPLC Method Considerations:

-

Chiral Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or protein-based columns are often effective for separating amino acid enantiomers.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol) is typically used. The addition of a small amount of an acidic or basic additive can improve peak shape and resolution.

-

Method Development: Screening different CSPs and mobile phase compositions is necessary to achieve optimal separation.

Safety and Handling

2-Amino-2-(3-pyridyl)acetic Acid Hydrochloride is classified as an irritant. Standard laboratory safety precautions should be followed.

-

Hazard Statements: Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[1]

-

Precautionary Measures: Wear protective gloves, eye protection, and a lab coat. Use in a well-ventilated area or with a fume hood. Avoid breathing dust.

Conclusion

2-Amino-2-(3-pyridyl)acetic Acid Hydrochloride is a fundamentally important building block in the synthesis of high-value pharmaceutical compounds, most notably DPP-4 inhibitors. A thorough understanding of its synthesis, properties, and analytical characterization is crucial for researchers and drug development professionals. The methodologies outlined in this guide provide a solid foundation for the effective utilization of this versatile molecule in the pursuit of novel therapeutics.

References

-

PubChem. 2-Amino-2-(pyridin-3-yl)acetic acid. National Center for Biotechnology Information. [Link]

-

SIELC Technologies. HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives. [Link]

- Google Patents. Method for preparing 3-pyridine acetic acid hydrochloride. CN101117331A.

-

Tomovic, K., et al. (2020). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 25(15), 3374. [Link]

-

Gomez-Perez, V., et al. (2024). Activity of 8-purine derivative as DPP-4 inhibitor. Drug Design, Development and Therapy, 18, 1231-1243. [Link]

- Google Patents. Preparation method of 3-pyridineacetic acid hydrochloride. CN103242222A.

-

Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. [Link]

-

IntechOpen. (2018). Chiral Separation of Amino Acid Enantiomers. Thin Layer Chromatography. [Link]

-

SIELC Technologies. HPLC Separation Of Mixture Of Pyridylacetic Acids (2-Pyridylacetic acid, 3-Pyridylacetic acid, 4-Pyridylacetic acid) On Primesep N Column. [Link]

-

Johnson, T. C., & Marsden, S. P. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry, 87(17), 11447-11458. [Link]

-

Al-Omar, M. A., & Amr, A. E. G. E. (2010). 2-Aminothiophenes as building blocks in heterocyclic synthesis: synthesis and antimicrobial evaluation of a new class of pyrido[1,2-a]thieno[3,2-e]pyrimidine, quinoline and pyridin-2-one derivatives. Molecules, 15(8), 5739-5753. [Link]

-

Nemkov, T., et al. (2015). Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry. Amino Acids, 47(11), 2345-2357. [Link]

-

Johnson, T. C., & Marsden, S. P. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. ACS Publications. [Link]

-

Kuneš, J., et al. (2021). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Molecules, 26(16), 4941. [Link]

-

Chiral Technologies. Direct Stereoselective Separations of Free Amino Acids on Quinine. [Link]

-

Reddy, G. S., et al. (2024). A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. Journal of Pharmaceutical Research International, 36(5), 46-56. [Link]

-

Öztürk, Y., et al. (2021). Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. Molecules, 26(11), 3123. [Link]

-

Aydoğan, C., & Çetin, B. (2021). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of the Turkish Chemical Society Section A: Chemistry, 8(2), 527-538. [Link]

-

Li, Y., et al. (2023). Exploration of DPP-IV Inhibitory Peptide Design Rules Assisted by the Deep Learning Pipeline That Identifies the Restriction Enzyme Cutting Site. Journal of Agricultural and Food Chemistry, 71(12), 4967-4977. [Link]

- Google Patents. 2-Pyridylacetic acid derivative, preparation process thereof and pharmaceutical composition containing the same. EP0223512A2.

-

Wang, Y., et al. (2022). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 27(19), 6523. [Link]

-

Su, X. C., & Otting, G. (2010). 3-Mercapto-2, 6-Pyridinedicarboxylic Acid: A Small Lanthanide-Binding Tag for Protein Studies by NMR Spectroscopy. Chemistry-A European Journal, 16(13), 3827-3832. [Link]

-

PubChem. 2-Amino-2-(pyridin-2-YL)acetic acid. National Center for Biotechnology Information. [Link]

Sources

- 1. 2-amino-2-(pyridin-3-yl)acetic acid 97% | CAS: 59966-29-9 | AChemBlock [achemblock.com]

- 2. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. mdpi.com [mdpi.com]

- 5. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploration of DPP-IV Inhibitory Peptide Design Rules Assisted by the Deep Learning Pipeline That Identifies the Restriction Enzyme Cutting Site - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives | SIELC Technologies [sielc.com]

- 8. agilent.com [agilent.com]

- 9. HPLC Separation Of Mixture Of Pyridylacetic Acids (2-Pyridylacetic acid, 3-Pyridylacetic acid, 4-Pyridylacetic acid) On Primesep N Column | SIELC Technologies [sielc.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. taylorfrancis.com [taylorfrancis.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. chiraltech.com [chiraltech.com]

- 14. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

Methodological & Application

The Pivotal Role of Pyridylacetic Acid Derivatives in Modern Drug Discovery: A Guide for Researchers

The pyridine ring, a ubiquitous scaffold in medicinal chemistry, continues to be a cornerstone in the development of novel therapeutics.[1] Its unique electronic properties and synthetic versatility have made it a privileged structure in the design of molecules targeting a wide array of biological pathways implicated in human diseases. Among the vast landscape of pyridine-containing compounds, pyridylacetic acid (PAA) derivatives have emerged as a particularly fruitful area of research, yielding compounds with potent and selective activities against various enzymes and receptors. This guide provides an in-depth exploration of the applications of PAA derivatives in drug discovery, offering detailed protocols and insights for researchers, scientists, and drug development professionals.

The Versatility of the Pyridylacetic Acid Scaffold: A Gateway to Diverse Therapeutic Targets

Pyridylacetic acid derivatives have demonstrated remarkable versatility, finding utility as both integral components of final drug candidates and as key intermediates in their synthesis.[2] Their ability to engage in various non-covalent interactions, including hydrogen bonding, metal coordination, and pi-stacking, allows for the fine-tuning of binding affinity and selectivity to a diverse range of protein targets. This has led to the development of PAA derivatives with applications in oncology, neurodegenerative diseases, inflammatory conditions, and infectious diseases.[1][3]

Key Therapeutic Areas and Molecular Targets:

-

Oncology: PAA derivatives have shown significant promise as anti-cancer agents by targeting key signaling pathways involved in tumor growth, proliferation, and survival.[4] Notable targets include:

-

Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK): A critical component of the unfolded protein response (UPR), a pathway often hijacked by cancer cells to survive under stressful conditions.[5][6]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[7]

-

Carbonic Anhydrase IX and XII: Enzymes overexpressed in many tumors that contribute to the acidic tumor microenvironment, promoting invasion and metastasis.[7]

-

-

Neurodegenerative Diseases: The modulation of specific receptors in the central nervous system by PAA derivatives has opened avenues for the treatment of neurodegenerative disorders like Parkinson's and Alzheimer's disease.[3] A primary target in this area is the:

-

Adenosine A2A Receptor (A2AR): An antagonist of this receptor has shown potential in alleviating the symptoms of Parkinson's disease.[8]

-

-

Inflammation: PAA derivatives have been investigated for their anti-inflammatory properties, targeting enzymes and pathways involved in the inflammatory cascade.[9]

-

Infectious Diseases: The pyridine scaffold is a component of several antimicrobial and antiviral drugs, and PAA derivatives continue to be explored for their potential in combating infectious agents.[1][3]

Structure-Activity Relationship (SAR) Insights: Rational Design of PAA Derivatives

The biological activity of PAA derivatives is intricately linked to their three-dimensional structure and the nature and position of various substituents on both the pyridine ring and the acetic acid moiety.[10] Understanding these structure-activity relationships is paramount for the rational design of potent and selective drug candidates.

Case Study 1: PERK Inhibitors

Selective inhibition of PERK is a challenging endeavor due to the highly conserved nature of the ATP-binding site across the kinome. However, detailed SAR studies have identified key structural features that confer both potency and selectivity for PERK inhibitors. The most potent inhibitors typically engage in three critical interactions within the kinase active site:

-

A strong van der Waals contact with a methionine residue (Met7).[5]

-

Interactions with the N-terminal portion of the activation loop.[5]

-

The presence of groups that provide electrostatic complementarity to an aspartate residue (Asp144).[5]

The interaction with the activation loop, in particular, appears to be a crucial determinant of selectivity for PERK over other kinases.[5]

Case Study 2: Adenosine A2A Receptor Antagonists

For adenosine A2A receptor antagonists, the SAR is guided by the desire to disrupt the binding of the endogenous agonist, adenosine. Key findings include:

-

The introduction of a hydrophobic heteroaromatic ring at the C8 position of adenosine analogues can occupy a subpocket in the receptor, sterically hindering the conformational changes required for receptor activation and thus converting agonists into antagonists.[11]

-

Lipophilic substituents at the N6 position and bulky groups at the C2 position of adenosine derivatives can promote stable and long-lasting binding to the receptor, leading to a sustained antagonist response.[12]

Application Notes & Protocols

This section provides detailed protocols for key assays used in the discovery and characterization of pyridylacetic acid derivatives targeting PERK and the adenosine A2A receptor, as well as a general protocol for assessing anti-inflammatory activity.

Application Note 1: Identification of Novel PERK Inhibitors

Introduction: The protein kinase PERK is a key mediator of the unfolded protein response (UPR), a cellular stress response pathway that is often upregulated in cancer cells to promote survival. Inhibition of PERK is therefore a promising therapeutic strategy for a variety of cancers. This application note describes a high-throughput screening assay for the identification of small molecule inhibitors of PERK.

Principle: The assay measures the phosphorylation of the PERK substrate, eukaryotic initiation factor 2 alpha (eIF2α), using a time-resolved fluorescence resonance energy transfer (TR-FRET) format. Inhibition of PERK results in a decrease in the TR-FRET signal.

Experimental Protocol: PERK Enzyme Inhibition Assay (TR-FRET) [10]

Materials:

-

Recombinant human PERK enzyme

-

Recombinant human eIF2α substrate

-

ATP

-

Assay Buffer: 20 mM HEPES (pH 7.2), 10 mM MgCl₂, 150 mM NaCl, 0.01% Tween 20

-

Test compounds (PAA derivatives) dissolved in DMSO

-

Detection Reagents: Phospho-eIF2α (S51) antibody labeled with a Europium (Eu³⁺) cryptate donor and an anti-Flag antibody labeled with a d2 acceptor fluorophore (for Flag-tagged eIF2α)

-

HTRF-compatible microplate reader

Procedure:

-

Prepare all reagents in the assay buffer.

-

In a 384-well plate, add 2 µL of test compound at various concentrations (e.g., 10-point serial dilution starting from 10 µM). For control wells, add 2 µL of DMSO.

-

Add 2 µL of PERK enzyme solution (final concentration 8 nM) to all wells.

-

Pre-incubate the plate for 30 minutes at room temperature to allow for compound binding to the enzyme.

-

Initiate the kinase reaction by adding 1 µL of a mixture of eIF2α substrate and ATP (final concentrations of 1 µM each).

-

Incubate the reaction for 45 minutes at room temperature.

-

Stop the reaction by adding the detection reagents dissolved in an HTRF buffer containing EDTA.

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

Measure the TR-FRET signal using a compatible plate reader.

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Workflow Diagram:

Caption: Workflow for PERK enzyme inhibition assay.

Application Note 2: Characterization of Adenosine A2A Receptor Antagonists

Introduction: The adenosine A2A receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including neurotransmission and inflammation. Antagonists of the A2A receptor are being investigated for the treatment of Parkinson's disease and for cancer immunotherapy. This application note details a radioligand binding assay to determine the affinity of PAA derivatives for the human adenosine A2A receptor.

Principle: This competitive binding assay measures the ability of a test compound to displace a known radiolabeled ligand from the A2A receptor. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.

Experimental Protocol: Adenosine A2A Receptor Radioligand Binding Assay [13]

Materials:

-

Membrane preparations from cells stably expressing the human adenosine A2A receptor (e.g., HEK293 cells).

-

Radioligand: [³H]CGS21680 (a selective A2A receptor agonist).

-

Non-specific binding control: 5'-N-ethylcarboxamidoadenosine (NECA).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5) containing 10 mM MgCl₂.

-

Test compounds (PAA derivatives) dissolved in DMSO.

-

GF/B glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

In a 96-well plate, add 50 µL of test compound at various concentrations.

-

Add 50 µL of [³H]CGS21680 (final concentration of 10 nM).

-

Add 100 µL of the A2A receptor membrane suspension (20 µg of protein per well).

-

For determining non-specific binding, add 10 µM NECA instead of the test compound.

-

Incubate the plate for 60 minutes at 25°C in a shaking water bath.

-

Terminate the binding reaction by rapid filtration through GF/B filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold assay buffer.

-

Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation analyzer.

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the Ki value for each test compound using the Cheng-Prusoff equation.

Workflow Diagram:

Caption: Workflow for A2A receptor binding assay.

Application Note 3: Screening for Anti-Inflammatory Activity

Introduction: Chronic inflammation is a hallmark of many diseases, including autoimmune disorders, cardiovascular diseases, and cancer. A common mechanism in inflammation is the activation of the NF-κB signaling pathway, which leads to the production of pro-inflammatory cytokines. This application note provides a general protocol for a cell-based reporter assay to screen PAA derivatives for anti-inflammatory activity.

Principle: This assay utilizes a human cell line (e.g., HEK293) that has been stably transfected with a reporter gene (e.g., luciferase) under the control of an NF-κB response element.[14] When the cells are stimulated with an inflammatory agent like TNF-α, NF-κB is activated and drives the expression of the reporter gene. Anti-inflammatory compounds will inhibit this process, leading to a decrease in the reporter signal.

Experimental Protocol: Cell-Based NF-κB Reporter Assay [14]

Materials:

-

HEK293 cells stably expressing an NF-κB-luciferase reporter construct.

-

Cell culture medium (e.g., DMEM) with 10% FBS.

-

TNF-α (pro-inflammatory stimulus).

-

Test compounds (PAA derivatives) dissolved in DMSO.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours. Include unstimulated and vehicle-treated stimulated controls.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

-

In a parallel plate, perform a cell viability assay (e.g., MTT or CellTiter-Glo) to rule out cytotoxicity of the test compounds.

Data Analysis: Normalize the luciferase signal to cell viability. Calculate the percent inhibition of NF-κB activity for each compound concentration relative to the vehicle-treated stimulated control. Determine the IC₅₀ value.

Workflow Diagram:

Caption: Workflow for cell-based anti-inflammatory assay.

Signaling Pathway Visualization

Understanding the signaling pathways modulated by PAA derivatives is crucial for elucidating their mechanism of action and for identifying potential on- and off-target effects.

PERK Signaling Pathway in Cancer

In response to endoplasmic reticulum (ER) stress, often caused by the high metabolic demands of cancer cells, the kinase PERK is activated. Activated PERK phosphorylates eIF2α, which leads to a general attenuation of protein translation, thereby reducing the protein load on the ER. However, this also leads to the preferential translation of certain mRNAs, such as that of the transcription factor ATF4. ATF4, in turn, upregulates genes involved in amino acid metabolism, antioxidant responses, and apoptosis. By inhibiting PERK, PAA derivatives can disrupt this pro-survival signaling in cancer cells.[6]

Caption: Adenosine A2A receptor signaling in immunotherapy.

Conclusion

Pyridylacetic acid derivatives represent a versatile and highly valuable scaffold in the ongoing quest for novel and effective therapeutics. Their synthetic tractability and the ability to precisely modulate their interaction with a wide range of biological targets have solidified their importance in modern drug discovery. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this remarkable class of compounds. As our understanding of the molecular basis of disease continues to expand, it is certain that PAA derivatives will continue to play a pivotal role in the development of the next generation of medicines.

References

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC. (2025, May 20). PubMed Central. [Link]

-

Structure-Based Discovery of A2A Adenosine Receptor Ligands. (n.d.). ACS Publications. [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025, May 20). PubMed. [Link]

-

Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. (n.d.). ResearchGate. [Link]

-

Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025, May 24). IJSAT. [Link]

-

Enzymatic Characterization of ER Stress-Dependent Kinase, PERK, and Development of a High-Throughput Assay for Identification of PERK Inhibitors. (n.d.). ACS Publications. [Link]

-

Structural Determinants of PERK Inhibitor Potency and Selectivity. (n.d.). PubMed Central. [Link]

-

Structure–Activity Relationship of Truncated 2,8-Disubstituted-Adenosine Derivatives as Dual A2A/A3 Adenosine Receptor Antagonists and Their Cancer Immunotherapeutic Activity. (2023, August 21). ACS Publications. [Link]

-

PERK integrates oncogenic signaling and cell survival during cancer development. (n.d.). PubMed Central. [Link]

-

Cell-based screening assay for anti-inflammatory activity of bioactive compounds. (2015, January 1). PubMed. [Link]

-

Structure-Activity Relationships of the Sustained Effects of Adenosine A2A Receptor Agonists Driven by Slow Dissociation Kinetics. (2016, November 1). PubMed. [Link]

-

Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (2018, June 15). MDPI. [Link]

-

Adenosine A2A receptor antagonists as novel anti-Parkinsonian agents: A review of structure-activity relationships. (2025, August 6). ResearchGate. [Link]

-

Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. (2025, October 3). PubMed Central. [Link]

-

Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. (2023, April 13). PubMed. [Link]

Sources

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijsat.org [ijsat.org]

- 5. Structural Determinants of PERK Inhibitor Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PERK integrates oncogenic signaling and cell survival during cancer development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enzymatic Characterization of ER Stress-Dependent Kinase, PERK, and Development of a High-Throughput Assay for Identification of PERK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Structure-Activity Relationships of the Sustained Effects of Adenosine A2A Receptor Agonists Driven by Slow Dissociation Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Robust HPLC Method for the Baseline Separation of 2-, 3-, and 4-Pyridylacetic Acid Isomers

Abstract

Pyridylacetic acid (PAA) isomers are important building blocks in organic synthesis and are often encountered as metabolites of pharmaceutical compounds.[1][2][3] The accurate quantification and identification of individual isomers (2-PAA, 3-PAA, and 4-PAA) are critical for process monitoring, quality control, and pharmacokinetic studies. Due to their similar structures and physicochemical properties, separating these positional isomers presents a significant chromatographic challenge.[4] This application note details a robust, validated High-Performance Liquid Chromatography (HPLC) method employing a mixed-mode stationary phase to achieve baseline separation of the three pyridylacetic acid isomers. The causality behind the method parameters, particularly the critical role of mobile phase pH in controlling retention and selectivity, is thoroughly discussed.

Introduction and Separation Principles

Pyridylacetic acids are amphoteric molecules, possessing both a basic pyridine ring and an acidic carboxylic acid group. This dual nature makes their retention behavior highly dependent on the mobile phase pH.[5] In traditional reversed-phase (RP-HPLC) chromatography, which relies on hydrophobic interactions, these polar compounds are often poorly retained.[6][7] Furthermore, the subtle differences in the position of the acetic acid group on the pyridine ring (ortho, meta, and para) result in very similar hydrophobicity, making isomer separation difficult on standard C18 columns.[4]

To overcome this challenge, this method utilizes a mixed-mode chromatography approach. Mixed-mode columns incorporate multiple retention mechanisms, such as hydrophobic and ion-exchange interactions, on a single stationary phase.[4] This multi-modal interaction capability can amplify the small structural differences between the isomers, leading to enhanced resolution.[4]

The key to this separation is the precise control of the mobile phase pH relative to the pKa values of the analytes. The carboxylic acid function has a pKa of approximately 3-4, while the pyridine nitrogen has a pKa of around 5-6.[8] By operating at a pH of 4.0, we can achieve a specific ionization state for each isomer:

-

The carboxylic acid group is partially to mostly protonated (neutral), allowing for some hydrophobic interaction with the stationary phase.

-

The pyridine nitrogen is mostly protonated (cationic), enabling strong cation-exchange interactions with the stationary phase.

The different positions of the charged nitrogen and the neutral acid group relative to each other create unique three-dimensional structures and charge distributions for each isomer, which are then exploited by the mixed-mode column to achieve separation.

Experimental Protocol

This protocol provides a self-validating system through the inclusion of system suitability tests (SST) to ensure chromatographic performance.

Instrumentation and Materials

-

HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

-

Chromatography Data System (CDS): OpenLab CDS or equivalent.

-

Analytical Column: SIELC Primesep C Mixed-Mode Column (4.6 x 150 mm, 5 µm).[3]